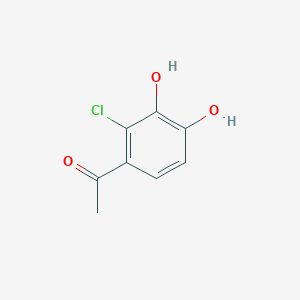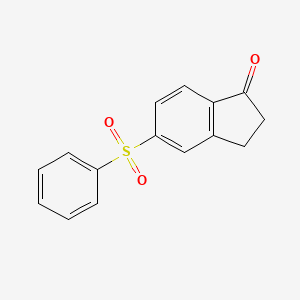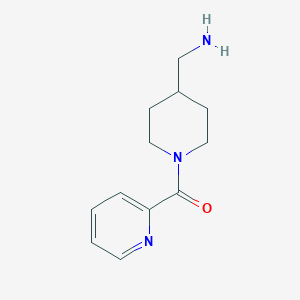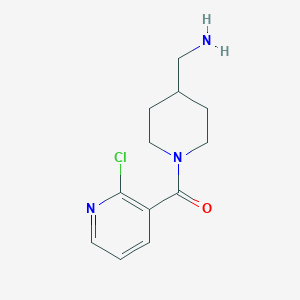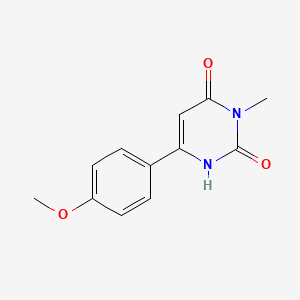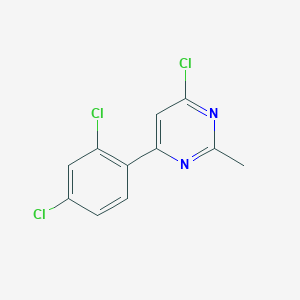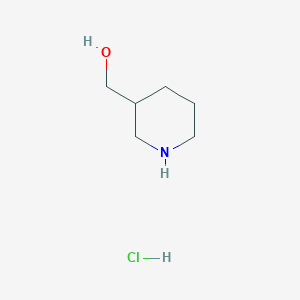
Piperidin-3-ylmethanol hydrochloride
Vue d'ensemble
Description
Piperidin-3-ylmethanol hydrochloride is a chemical compound with the linear formula C6H14ClNO . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
Piperidine derivatives, including this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H . The molecular weight of the compound is 151.64 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are part of multicomponent reactions that lead to the formation of biologically active piperidines .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 151.64 and its InChI code is 1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H .Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Piperidin-3-ylmethanol hydrochloride has been studied for its role in the synthesis of various bioactive compounds. One study synthesized Mannich bases with a piperidine moiety, leading to 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, which were evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. A derivative showed effective cytotoxicity, especially in HSC-2 oral squamous cell carcinoma cells, highlighting its potential as a lead in drug development (Unluer et al., 2016).
Antimicrobial Activities
A derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized and screened for microbial activities. It exhibited moderate activities against various bacteria and fungi, indicating its potential in antimicrobial applications (Ovonramwen et al., 2019).
Medicinal Chemistry and Drug Discovery
This compound derivatives are important in medicinal chemistry and drug discovery. A study presented the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds, offering high yields and straightforward procedures for potential drug development (Košak et al., 2014).
Synthesis of Iloperidone
Iloperidone, an antipsychotic drug, was synthesized from a derivative of this compound, highlighting the compound's role in the synthesis of clinically significant pharmaceuticals (Wenhao, 2011).
Cytotoxicity Against Cancer Cells
New compounds synthesized from this compound derivatives showed cytotoxicity against human hepatoma and breast cancer cells. This research suggests the potential for these compounds in cancer therapy (Kucukoglu et al., 2014).
Volumetric Properties in Aqueous Solutions
A comparative study of volumetric properties of piperidine derivatives, including this compound, in aqueous solutions provided insights into their physical and chemical behaviors, which is valuable in various scientific applications (Kul et al., 2013).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including Piperidin-3-ylmethanol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The future direction in this field involves the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
Piperidin-3-ylmethanol hydrochloride is a synthetic compound that belongs to the class of piperidines Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as antagonists or inhibitors . The interaction with these targets can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular function and physiology.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, also suggests that it may be able to cross biological membranes efficiently .
Result of Action
Based on the known actions of piperidine derivatives, it can be inferred that the compound may have a variety of effects depending on its specific targets and the biochemical pathways it influences .
Analyse Biochimique
Biochemical Properties
Piperidin-3-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of neurotransmitters. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and the overall biochemical pathways they are involved in .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and calcium ions, which are crucial for various cellular functions. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters, leading to changes in neurotransmitter levels and subsequent effects on neuronal function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as neurotoxicity and hepatotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects .
Propriétés
IUPAC Name |
piperidin-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFTUQPTEOPYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595123 | |
| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400771-49-5 | |
| Record name | (Piperidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



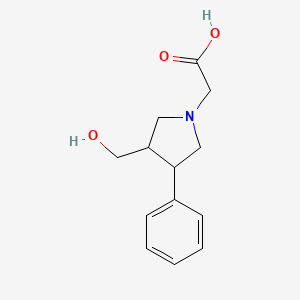
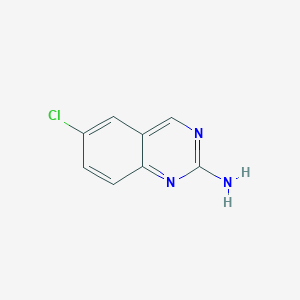


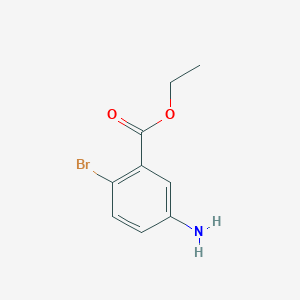

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)
